An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)piperazine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 1-(5-Cyclopropylpyridin-2-yl)piperazine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(5-cyclopropylpyridin-2-yl)piperazine, a novel pyridinylpiperazine derivative. Due to the limited publicly available data on this specific molecule, this guide establishes a robust theoretical framework by leveraging in-depth information on its close structural analog, 1-(5-chloropyridin-2-yl)piperazine. The document outlines the chemical structure and predicted physicochemical properties of the target compound. It further proposes a viable, two-step synthetic pathway, grounded in established palladium-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. The guide also delves into the anticipated biological significance and potential therapeutic applications of 1-(5-cyclopropylpyridin-2-yl)piperazine, drawing on the known pharmacological profile of related compounds and the well-documented influence of the cyclopropyl moiety in medicinal chemistry. Detailed, field-proven experimental protocols for the proposed synthesis are provided, alongside visualizations to elucidate key chemical transformations and conceptual frameworks. This document serves as a foundational resource for researchers and drug development professionals interested in the exploration and application of this and similar compounds.
Introduction and Strategic Rationale
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds across a multitude of therapeutic areas, including neuropharmacology and oncology.[1][2] The derivatization of the piperazine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties.[2] This guide focuses on a specific derivative, 1-(5-cyclopropylpyridin-2-yl)piperazine, which combines the piperazine core with a cyclopropyl-substituted pyridine ring.
Direct experimental data on 1-(5-cyclopropylpyridin-2-yl)piperazine is scarce in peer-reviewed literature. Therefore, this guide employs a scientifically rigorous approach by utilizing 1-(5-chloropyridin-2-yl)piperazine as a well-documented surrogate.[3] This chloro-analog is a known intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.[3][4] By substituting the chloro group with a cyclopropyl moiety, we can anticipate significant modulations of the compound's properties. The cyclopropyl group is a valuable "bioisostere" for various functional groups and is known to enhance metabolic stability, increase potency, and improve brain permeability in drug candidates.[1][5]
This guide will, therefore, provide a comprehensive overview of the chemical structure, predicted properties, a proposed synthetic route, and potential applications of 1-(5-cyclopropylpyridin-2-yl)piperazine, all benchmarked against its chloro-analog.
Chemical Structure and Physicochemical Properties
The core structure of 1-(5-cyclopropylpyridin-2-yl)piperazine consists of a piperazine ring attached at the N1 position to the C2 position of a pyridine ring, which is substituted with a cyclopropyl group at the C5 position.
Caption: Chemical structure of 1-(5-cyclopropylpyridin-2-yl)piperazine.
Physicochemical Properties of the Analog: 1-(5-Chloropyridin-2-yl)piperazine
To establish a baseline, the known properties of the chloro-analog are presented below.
| Property | Value | Source |
| CAS Number | 87394-65-8 | [6][7] |
| Molecular Formula | C₉H₁₂ClN₃ | [6][7] |
| Molecular Weight | 197.66 g/mol | [6][7] |
| IUPAC Name | 1-(5-chloro-2-pyridinyl)piperazine | [4] |
| SMILES | C1CN(CCN1)C2=NC=C(C=C2)Cl | [4] |
| InChI Key | ZTLOZFLZBKZABP-UHFFFAOYSA-N | [4] |
Predicted Physicochemical Properties of 1-(5-Cyclopropylpyridin-2-yl)piperazine
The replacement of a chlorine atom with a cyclopropyl group is expected to alter the physicochemical properties. The following table provides predicted values for the target compound, which can be used as a preliminary guide for experimental design.
| Property | Predicted Value | Rationale for Prediction |
| Molecular Formula | C₁₂H₁₇N₃ | Substitution of Cl with C₃H₅ |
| Molecular Weight | 203.29 g/mol | Calculated from the molecular formula |
| LogP | ~1.5 - 2.5 | The cyclopropyl group is more lipophilic than chlorine, which would likely increase the LogP value. |
| pKa | ~7.5 - 8.5 | The basicity of the piperazine nitrogen is not expected to be significantly altered by the substitution at the 5-position of the pyridine ring. |
| Boiling Point | Higher than the chloro-analog | The increase in molecular weight and van der Waals forces would likely lead to a higher boiling point. |
| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | Similar to other piperazine derivatives. |
Proposed Synthetic Pathways and Methodologies
The synthesis of 1-(5-cyclopropylpyridin-2-yl)piperazine can be logically approached in a two-step sequence starting from a commercially available pyridine derivative. The proposed pathway involves an initial C-N bond formation followed by a C-C bond formation.
Caption: Proposed two-step synthesis of 1-(5-cyclopropylpyridin-2-yl)piperazine.
Step 1: Buchwald-Hartwig Amination for the Synthesis of 1-(5-Chloropyridin-2-yl)piperazine
The first step involves the palladium-catalyzed cross-coupling of 2,5-dichloropyridine with piperazine. The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[8] The reaction selectively couples the more reactive chlorine at the 2-position of the pyridine ring.
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable phosphine ligand such as (±)-BINAP (0.04 mmol, 4 mol%), and a base such as sodium tert-butoxide (NaO-t-Bu) (1.4 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add 2,5-dichloropyridine (1.0 mmol) and piperazine (1.2 mmol).
-
Solvent: Add a suitable anhydrous solvent, such as toluene or dioxane (3-5 mL).
-
Reaction Conditions: The reaction mixture is stirred at 80-110 °C for 12-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-(5-chloropyridin-2-yl)piperazine.[9]
Step 2: Suzuki-Miyaura Coupling for the Introduction of the Cyclopropyl Group
The second step is the Suzuki-Miyaura cross-coupling of the synthesized 1-(5-chloropyridin-2-yl)piperazine with cyclopropylboronic acid. This reaction is a highly efficient method for forming C-C bonds.[10] The choice of palladium catalyst and ligand is crucial for achieving a good yield, especially with a potentially challenging substrate like a 2-chloropyridine derivative.[11]
Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand such as SPhos (0.04 mmol, 4 mol%), and a base like K₃PO₄ (3.0 mmol).
-
Inert Atmosphere: The tube is evacuated and backfilled with argon three times.
-
Reagent Addition: Add 1-(5-chloropyridin-2-yl)piperazine (1.0 mmol) and cyclopropylboronic acid (1.2 mmol).
-
Solvent System: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 3 mL toluene and 0.3 mL water).[11]
-
Reaction Conditions: The reaction mixture is stirred at 100 °C for 18 hours, or until completion as monitored by TLC or LC-MS.[11]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product, 1-(5-cyclopropylpyridin-2-yl)piperazine.
Predicted Biological Activity and Potential Applications
The structural features of 1-(5-cyclopropylpyridin-2-yl)piperazine suggest several potential areas of therapeutic interest.
Caption: Factors influencing the predicted biological profile of the target compound.
Central Nervous System (CNS) Activity
Many pyridinylpiperazine derivatives exhibit activity at various CNS receptors, including serotonin and dopamine receptors.[2] The chloro-analog is noted for its use in developing drugs for neurological disorders.[3] It is plausible that 1-(5-cyclopropylpyridin-2-yl)piperazine could also modulate these receptors, potentially leading to applications as an antipsychotic, antidepressant, or anxiolytic agent.
Enhanced Metabolic Stability and Pharmacokinetics
The cyclopropyl group is often introduced into drug candidates to block metabolically labile sites.[5] The C-H bonds of a cyclopropyl group are stronger than those in aliphatic chains, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[12] This could lead to a longer half-life and improved bioavailability compared to analogs with other alkyl substituents. Furthermore, the increased lipophilicity and rigidity imparted by the cyclopropyl group may enhance membrane permeability, including penetration of the blood-brain barrier, which is a desirable feature for CNS-acting drugs.[5]
Oncology
Piperazine derivatives have also been investigated as anticancer agents.[13] While a direct link for this specific scaffold is not established, the broader class of compounds has shown promise. The unique electronic and steric properties of the cyclopropyl group could influence binding to kinase or other cancer-related targets.
Conclusion
References
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Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. Retrieved from [Link]
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Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. Retrieved from [Link]
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